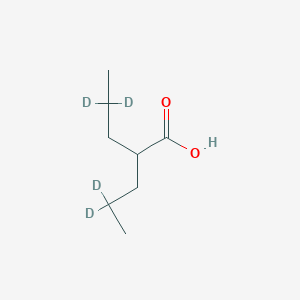
2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid
描述
2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid is a deuterated analog of valproic acid, a widely used anticonvulsant and mood stabilizer medication. The deuterated form of valproic acid has been developed to improve its pharmacokinetic properties, such as increased bioavailability and longer half-life, which may lead to better therapeutic outcomes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid involves the incorporation of deuterium atoms into the valproic acid structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated starting materials. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product .
化学反应分析
Types of Reactions: 2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of deuterium atoms, which can affect the reaction kinetics and mechanisms .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
科学研究应用
2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid has a wide range of scientific research applications. In chemistry, it is used as a stable isotope-labeled compound for tracing reaction pathways and studying reaction mechanisms. In biology and medicine, it is used to investigate the pharmacokinetics and pharmacodynamics of valproic acid and its deuterated analogs. The compound is also used in the development of new therapeutic agents with improved efficacy and safety profiles.
作用机制
The mechanism of action of 2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid involves its interaction with molecular targets and pathways similar to those of valproic acid. It modulates the activity of neurotransmitters in the brain, leading to its anticonvulsant and mood-stabilizing effects. The presence of deuterium atoms can enhance the compound’s stability and prolong its duration of action.
相似化合物的比较
Similar Compounds:
- Valproic acid
- Di-n-propylacetic acid
- 2-Propylvaleric acid
Uniqueness: 2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid is unique due to the incorporation of deuterium atoms, which can improve its pharmacokinetic properties compared to its non-deuterated counterparts. This results in increased bioavailability, longer half-life, and potentially better therapeutic outcomes.
属性
IUPAC Name |
4,4-dideuterio-2-(2,2-dideuteriopropyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJJYAXOARWZEE-KHORGVISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)CC(CC([2H])([2H])C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


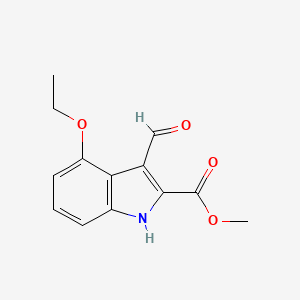
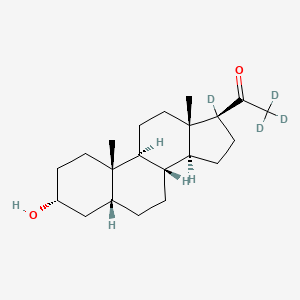


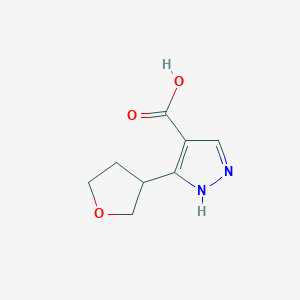
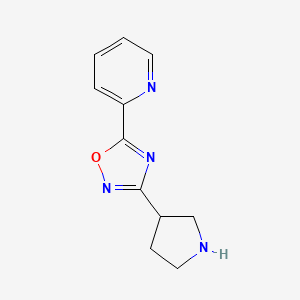
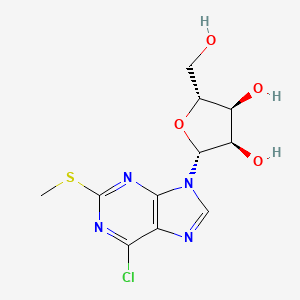
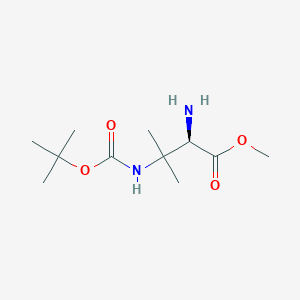

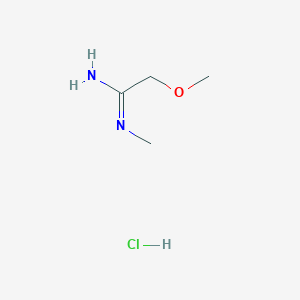

![2-(2-Methylpropyl)-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride](/img/structure/B1433673.png)
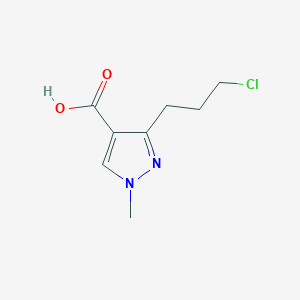
![[3-Nitro-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1433676.png)
